molecular formula C15H21ClN4O3 B2458918 Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-3-yl]carbamate CAS No. 2377035-10-2

Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-3-yl]carbamate

Cat. No.: B2458918
CAS No.: 2377035-10-2
M. Wt: 340.81
InChI Key: ITBHSABWPRGRIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-3-yl]carbamate is a chemical compound with the molecular formula C15H21ClN4O3 and a molecular weight of 340.81 g/mol . This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and a chloropyridazine moiety. It is commonly used in research and development due to its unique chemical properties.

Preparation Methods

The synthesis of tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-3-yl]carbamate involves multiple stepsThe reaction conditions typically involve the use of solvents such as dichloromethane and reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the coupling reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-3-yl]carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-3-yl]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-3-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-3-yl]carbamate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN4O3/c1-15(2,3)23-14(22)17-10-5-4-8-20(9-10)13(21)11-6-7-12(16)19-18-11/h6-7,10H,4-5,8-9H2,1-3H3,(H,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBHSABWPRGRIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)C2=NN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.